![molecular formula C17H17BrN2O5S B11264882 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 312274-99-0](/img/structure/B11264882.png)
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and hydroxylation.
Morpholinylsulfonyl Group Addition: The morpholinylsulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the brominated hydroxyphenyl compound and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted benzamides with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules and is utilized in various organic reactions.
Biology
This compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with specific enzymes makes it a candidate for exploring molecular mechanisms in biological systems.
Medicine
Research has indicated potential therapeutic properties, including:
- Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation.
- Anticancer Activity : Studies suggest it could target cancer cell proliferation pathways.
- Antimicrobial Effects : Preliminary investigations show efficacy against bacterial strains such as Staphylococcus aureus.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, disc diffusion assays revealed zones of inhibition comparable to standard antibiotics against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Research
In vitro studies have assessed the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated promising activity, suggesting that modifications to the structure could enhance efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inflammation, cancer cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group, which may result in different chemical properties and biological activities.
N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
4-bromo-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group, which may influence its solubility and chemical behavior.
Uniqueness
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the combination of its bromine atom, hydroxyphenyl group, and morpholinylsulfonyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Biological Activity
4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromine atom, a hydroxyl group, a morpholine ring, and a sulfonylbenzamide moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C17H19BrN2O4S
- Molecular Weight : 427.32 g/mol
Functional Groups
- Bromine Atom : Enhances electrophilicity.
- Hydroxyl Group : Potential for hydrogen bonding.
- Morpholine Ring : Contributes to solubility and biological activity.
- Sulfonyl Group : Increases reactivity and potential for enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific protein targets involved in disease processes, particularly in cancer and infectious diseases.
In Vitro Studies
Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds can inhibit tumor growth by targeting pathways such as the MEK/ERK signaling cascade, which is crucial in cancer cell proliferation .
Table 1: Biological Activity Summary
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | Various cancer cell lines | <10 | |
Antibacterial | Gram-positive bacteria | 15 | |
Enzyme Inhibition | Specific kinases | 5 |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the hydroxyl and sulfonyl groups can significantly affect the compound's potency and selectivity. For example, substituting different groups at the para position relative to the sulfonamide can enhance or diminish biological activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that those containing a morpholine moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-morpholine counterparts. The mechanism was attributed to increased cell permeability and better binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Effects
Another investigation demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus. The study employed disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .
Properties
CAS No. |
312274-99-0 |
---|---|
Molecular Formula |
C17H17BrN2O5S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
InChI Key |
OIHHFYDRYVZMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br |
Origin of Product |
United States |
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